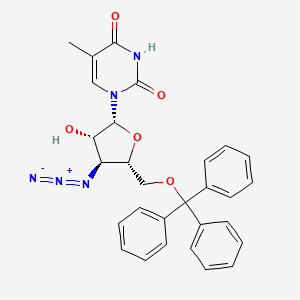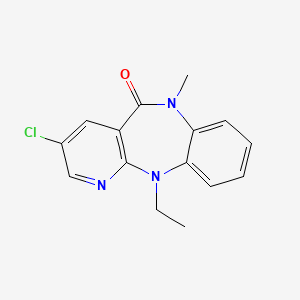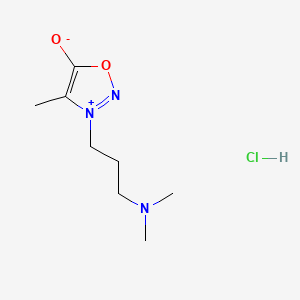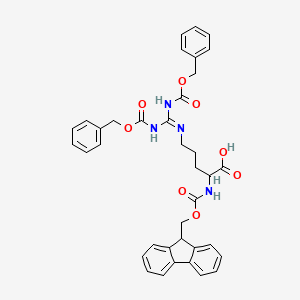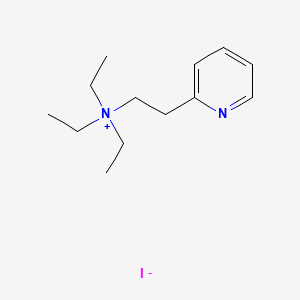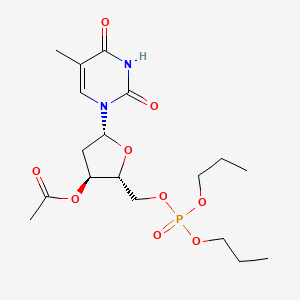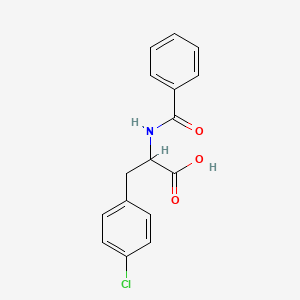
DL-Phenylalanine, N-benzoyl-4-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Phenylalanine, N-benzoyl-4-chloro- is an organic compound that contains a benzoyl group and a DL-phenylalanine group. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its white crystalline or powdery appearance and its solubility in polar solvents such as water, alcohol, and ketones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing DL-Phenylalanine, N-benzoyl-4-chloro- involves the reaction of benzoyl chloride with DL-phenylalanine. The reaction typically requires a catalyst and specific reaction conditions, such as temperature and pH, to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of DL-Phenylalanine, N-benzoyl-4-chloro- often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters to achieve high purity and yield. The compound is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Phenylalanine, N-benzoyl-4-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
DL-Phenylalanine, N-benzoyl-4-chloro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on enzyme activity and protein interactions.
Medicine: Research explores its potential therapeutic effects, including its role as an inhibitor of specific enzymes.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing .
Wirkmechanismus
The mechanism by which DL-Phenylalanine, N-benzoyl-4-chloro- exerts its effects involves the inhibition of specific enzymes, such as tryptophan hydroxylase. This enzyme is crucial in the synthesis of serotonin, a neurotransmitter. By inhibiting this enzyme, the compound can deplete serotonin levels, affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-DL-phenylalanine: Similar in structure but lacks the benzoyl group.
DL-Phenylalanine: Lacks both the chlorine and benzoyl groups.
N-Benzoyl-DL-phenylalanine: Similar but without the chlorine atom
Uniqueness
DL-Phenylalanine, N-benzoyl-4-chloro- is unique due to its combined structural features, which confer specific chemical properties and biological activities. The presence of both the benzoyl and chlorine groups allows for unique interactions with enzymes and other biological molecules, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
41888-55-5 |
|---|---|
Molekularformel |
C16H14ClNO3 |
Molekulargewicht |
303.74 g/mol |
IUPAC-Name |
2-benzamido-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C16H14ClNO3/c17-13-8-6-11(7-9-13)10-14(16(20)21)18-15(19)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
ZSQUQIIJYHCJKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


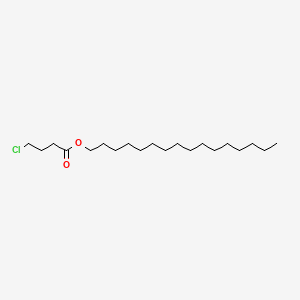
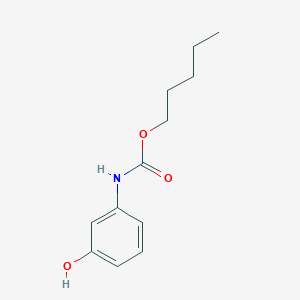
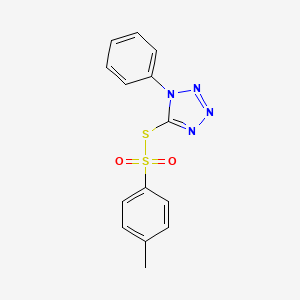
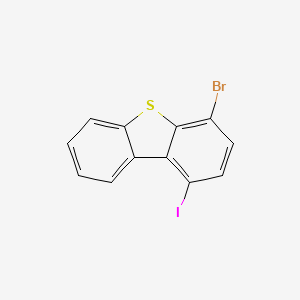
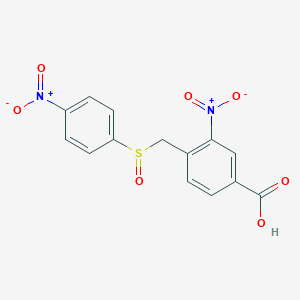
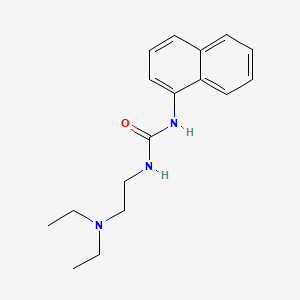

![1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine](/img/structure/B12807086.png)
